![molecular formula C11H9ClN2O2S B1213976 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid CAS No. 49779-99-9](/img/structure/B1213976.png)
2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of "2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid" involves multiple steps, including condensation reactions of thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate, leading to the formation of 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters. These compounds have shown promise in exhibiting anti-inflammatory and analgesic activities (Attimarad & Bagavant, 1999).
Molecular Structure Analysis
The molecular and crystal structure of similar compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been reported, characterized by spectroscopic techniques (FT-IR, NMR, HRMS) and single-crystal X-ray diffraction. Structural geometry, electronic properties, and the significance of hydrogen bonding within these compounds' molecular systems have been extensively studied, providing insight into their stability and reactivity (Kerru et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving "this compound" and its derivatives often include nucleophilic substitution, esterification, and cyclization steps. The compounds' reactivity is influenced by the presence of the thiazole ring and the chlorophenyl group, which can undergo various chemical transformations, leading to a wide range of biological activities. These activities include antimicrobial, antiviral, and potential anticancer properties, as demonstrated by synthesized sulfonamide derivatives showing antiviral activity against tobacco mosaic virus (Chen et al., 2010).
Scientific Research Applications
Synthetic Routes and Structural Insights
Thiazole derivatives, including compounds similar to 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid, are of interest due to their structural properties and potential biological activities. For example, the synthesis and structural analysis of novel substituted thiazolidin-4-ones highlight the interest in thiazole derivatives for their potential use in pharmaceuticals and agrochemicals. These compounds are synthesized through reactions involving chloral with substituted anilines, leading to a variety of products depending on reaction conditions, showcasing the versatility of thiazole frameworks in synthetic chemistry (Issac & Tierney, 1996).
Antioxidant and Anti-inflammatory Properties
Research on benzofused thiazole derivatives reveals their evaluation for antioxidant and anti-inflammatory activities. Such studies indicate the potential of thiazole derivatives in developing therapeutic agents. The compounds were assessed for their in vitro antioxidant and anti-inflammatory activities, suggesting the utility of thiazole-based compounds in medicinal chemistry for creating new treatment options (Raut et al., 2020).
Environmental and Biological Interactions
The environmental behavior and potential impacts of chemically related compounds, like chlorophenols and chlorinated hydrocarbons, have been studied to understand their toxicity and degradation mechanisms. These insights are crucial for assessing the environmental safety and biodegradation potential of thiazole derivatives. Research on microbial catabolism of structurally related compounds demonstrates the ability of microorganisms to degrade complex organic molecules, which could be relevant for the environmental management of thiazole-based compounds (Laird et al., 2020).
Safety and Hazards
Future Directions
The future directions for research on “2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicine . For instance, thiazole derivatives have shown promise as potential anticancer drugs .
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to interact with various targets, including topoisomerase ii , and various cancerous cell lines .
Mode of Action
Thiazole derivatives have been known to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with the disruption of dna replication and transcription processes, leading to cell death .
Pharmacokinetics
The compound’s melting point is reported to be between 169-171 °c , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with inducing cell death in various cancerous cell lines .
properties
IUPAC Name |
2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-7-3-1-6(2-4-7)10-8(5-9(15)16)17-11(13)14-10/h1-4H,5H2,(H2,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDLQBPCFGMSKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)N)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198045 | |
Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
49779-99-9 | |
Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049779999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key findings of the research on 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid derivatives?
A1: The research focused on synthesizing a new series of 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids (6a-k) and esters (7a-l). These compounds were created by condensing thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate. [] The study demonstrated that these newly synthesized compounds exhibit promising anti-inflammatory and analgesic properties. Specifically, they showed anti-inflammatory activity ranging from 55-80%, compared to 85% for the reference drug ibuprofen. Additionally, they displayed analgesic activity ranging from 40-58%, compared to 57% for the reference drug aspirin. [] This suggests that these compounds could potentially be developed into new drugs for treating pain and inflammation.
Q2: What is the significance of the structure-activity relationship (SAR) in this research?
A2: While the research paper [] doesn't delve deep into specific SAR details, it lays the groundwork for future investigation. By synthesizing a series of derivatives (6a-k and 7a-l) with variations in the 2-amino substituent, the study implicitly sets the stage for exploring how these structural modifications impact anti-inflammatory and analgesic activity. Future research could systematically alter substituents on the thiazole ring and the acetic acid/ester moiety to optimize potency and potentially uncover the pharmacophore responsible for the observed biological effects.
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